molecular formula C17H25N3O5S B2421983 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034281-62-2

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2421983
CAS No.: 2034281-62-2
M. Wt: 383.46
InChI Key: PPQJDDMSPVVRTR-UHFFFAOYSA-N
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Description

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H25N3O5S and its molecular weight is 383.46. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

  • The synthesis of novel heterocyclic compounds, including benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, has been explored for their anti-inflammatory and analgesic properties. These compounds exhibit significant cyclooxygenase inhibition and possess analgesic and anti-inflammatory activities, highlighting the therapeutic potential of novel heterocyclic structures in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Polyamide Synthesis

  • Research on the synthesis of polyamides containing theophylline and thymine demonstrates the creation of polymers with specific molecular weights and solubility characteristics. Such studies underscore the importance of chemical synthesis in developing materials with tailored properties for potential medical and technological applications (Hattori & Kinoshita, 1979).

Molecular Interaction Studies

  • Investigations into the molecular interactions of specific antagonists with cannabinoid receptors provide insights into the design of compounds with potential therapeutic uses in modulating receptor activity. These studies are crucial for understanding drug-receptor interactions and developing new drugs with targeted actions (Shim et al., 2002).

Catalytic Synthesis Methods

  • The development of efficient catalytic methods for synthesizing complex organic molecules, including naphthyridine and isoxazole derivatives, showcases the importance of catalysts in organic synthesis. These methods enable the creation of compounds with potential applications in various fields, including pharmaceuticals and materials science (Guleli et al., 2019).

Hydrogen Bonding in Proton-Transfer Compounds

  • The study of hydrogen bonding in proton-transfer compounds involving isonipecotamide and nitro-substituted benzoic acids contributes to our understanding of molecular structure and interactions. Such research has implications for designing molecules with specific binding properties and functionalities (Smith & Wermuth, 2010).

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-19(2)26(22,23)20-9-7-13(8-10-20)11-18-17(21)16-12-24-14-5-3-4-6-15(14)25-16/h3-6,13,16H,7-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQJDDMSPVVRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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